molecular formula C8H10N2O2 B134188 3-Amino-3-(pyridin-2-yl)propanoic acid CAS No. 149251-81-0

3-Amino-3-(pyridin-2-yl)propanoic acid

Cat. No.: B134188
CAS No.: 149251-81-0
M. Wt: 166.18 g/mol
InChI Key: WCLGSNNEAOFFCL-UHFFFAOYSA-N
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Description

3-Amino-3-(pyridin-2-yl)propanoic acid is an organic compound that features both an amino group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Scientific Research Applications

3-Amino-3-(pyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coordination complexes.

Safety and Hazards

The safety data sheet for 3-Amino-3-(pyridin-2-yl)propanoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions of 3-Amino-3-(pyridin-2-yl)propanoic acid research could involve its use in the preparation of Dabigatran etexilate derivatives . It may also be used in the study of various biological processes due to its biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where pyridine-2-carboxaldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the pyridine ring can produce piperidine derivatives. Substitution reactions can lead to a variety of amides, esters, or other functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with the amino group in a different position.

    3-(4-Pyridinyl)propanoic acid: Contains a pyridine ring but lacks the amino group.

    3-Pyridinepropionic acid: Similar structure but without the amino group.

Uniqueness

3-Amino-3-(pyridin-2-yl)propanoic acid is unique due to the presence of both an amino group and a pyridine ring in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules. Its ability to act as a ligand and interact with various biological targets also sets it apart from similar compounds.

Properties

IUPAC Name

3-amino-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLGSNNEAOFFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901090
Record name NoName_147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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